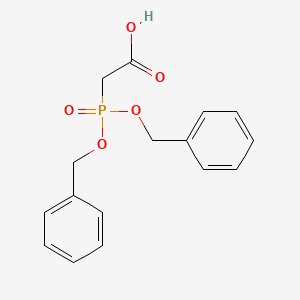
Dibenzylphosphonoacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Dibenzylphosphonoacetic acid: is an organophosphorus compound characterized by the presence of a phosphono group attached to an acetic acid moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Alpha-Dibenzylphosphonoacetic acid can be synthesized through several methods. One common approach involves the reaction of dibenzyl phosphite with bromoacetic acid under basic conditions. The reaction typically proceeds as follows:
Reactants: Dibenzyl phosphite and bromoacetic acid.
Conditions: Basic conditions, often using a base such as sodium hydroxide.
Procedure: The dibenzyl phosphite is added to a solution of bromoacetic acid in an appropriate solvent, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: While specific industrial production methods for Dibenzylphosphonoacetic acid are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: Alpha-Dibenzylphosphonoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphono group to phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphono group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonoacetic acid derivatives.
科学研究应用
Alpha-Dibenzylphosphonoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用机制
The mechanism by which Dibenzylphosphonoacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphono group can mimic phosphate groups in biological molecules, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphorylation processes. This can affect various biochemical pathways, including those related to energy metabolism and signal transduction.
相似化合物的比较
Phosphonoacetic acid: A simpler analog with similar reactivity but lacking the benzyl groups.
Dibenzyl phosphite: A precursor in the synthesis of Dibenzylphosphonoacetic acid.
Phosphinic acids: Compounds with similar phosphorus-containing functional groups.
Uniqueness: Alpha-Dibenzylphosphonoacetic acid is unique due to the presence of both benzyl and phosphono groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C16H17O5P |
|---|---|
分子量 |
320.28 g/mol |
IUPAC 名称 |
2-bis(phenylmethoxy)phosphorylacetic acid |
InChI |
InChI=1S/C16H17O5P/c17-16(18)13-22(19,20-11-14-7-3-1-4-8-14)21-12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) |
InChI 键 |
KLEYNUDVTBYXMF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COP(=O)(CC(=O)O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


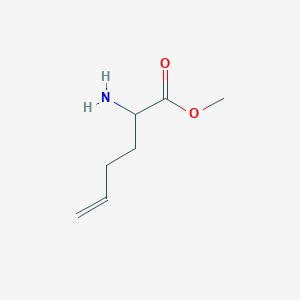
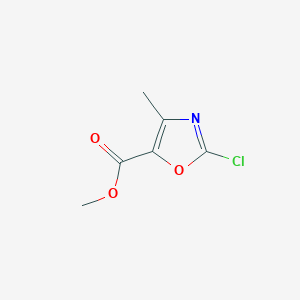

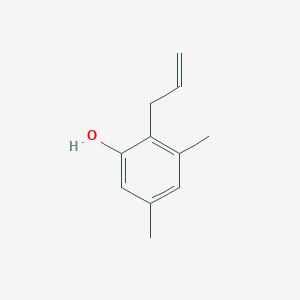
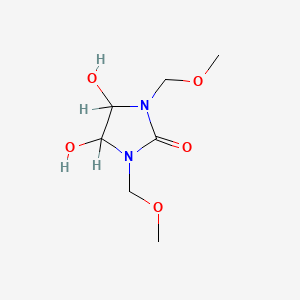
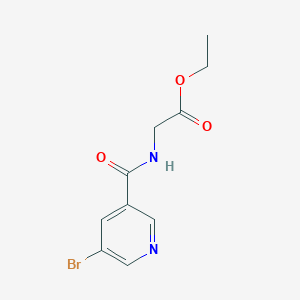
![1-(2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethanol](/img/structure/B8795731.png)
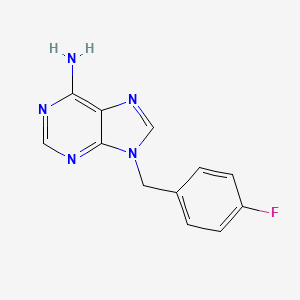
![1'-Benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B8795755.png)
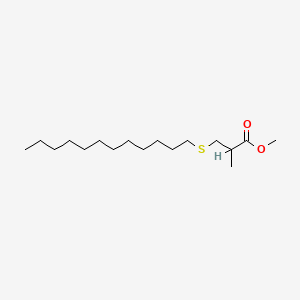
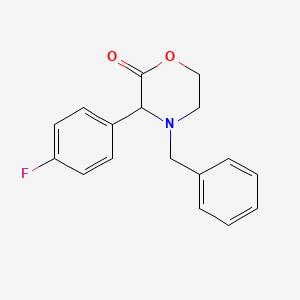
![2-[(Ethylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B8795771.png)
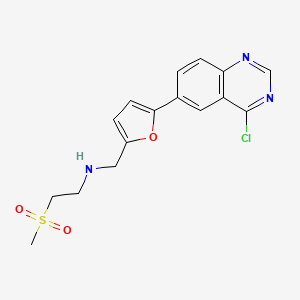
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B8795785.png)
